5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde
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Overview
Description
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyethyl group. The thiophene ring is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carboxylic acid
Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyethyl group and the thiophene ring. This combination of functional groups and ring systems can provide distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |
InChI Key |
UXZPOIDWVCZKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(C1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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